molecular formula C12H10ClN3O B215321 2-(2-Chloroanilino)nicotinamide

2-(2-Chloroanilino)nicotinamide

货号 B215321
分子量: 247.68 g/mol
InChI 键: ZKRKZJWVTGZJPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Chloroanilino)nicotinamide, commonly known as C21, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. C21 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation.

作用机制

C21 exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. C21 binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to the target proteins, thereby inhibiting their activity. The inhibition of protein kinases by C21 leads to the suppression of various cellular processes involved in disease progression, such as cell cycle regulation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
C21 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, C21 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In inflammation research, C21 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation. In neurodegenerative disorders, C21 has been shown to reduce neuroinflammation and oxidative stress, leading to the protection of neurons and improvement of cognitive function.

实验室实验的优点和局限性

C21 has several advantages for lab experiments, such as its small molecular size, high potency, and selectivity for protein kinases. C21 is also easily synthesized and purified, making it readily available for research. However, C21 has some limitations, such as its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Furthermore, C21 may have off-target effects on other protein kinases, leading to potential toxicity and adverse effects.

未来方向

There are several future directions for the research on C21. One potential direction is to improve the pharmacokinetics and pharmacodynamics of C21 by developing novel formulations and delivery systems. Another direction is to investigate the potential synergistic effects of C21 with other drugs or therapies in the treatment of various diseases. Furthermore, the identification of new protein kinases as potential targets for C21 may lead to the development of new therapeutic applications. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of C21 may provide new insights into the pathophysiology of various diseases.

合成方法

The synthesis of C21 involves the reaction of 2-chloroaniline and nicotinic acid with an appropriate coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), in the presence of a catalyst, such as N,N'-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of C21. The purity and yield of C21 can be improved by recrystallization and column chromatography.

科学研究应用

C21 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, C21 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinases involved in cell cycle regulation. Inflammation is a key factor in many diseases, and C21 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, C21 has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.

属性

产品名称

2-(2-Chloroanilino)nicotinamide

分子式

C12H10ClN3O

分子量

247.68 g/mol

IUPAC 名称

2-(2-chloroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16)

InChI 键

ZKRKZJWVTGZJPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

规范 SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。